

# Application Notes: The Role of Potassium and Chromates in Zinc Electroplating Processes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chromic acid, potassium zinc salt	
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The term "potassium zinc chromate" in the context of electroplating does not refer to a single compound used in a one-step process. Instead, it describes a multi-stage surface finishing process critical for imparting high corrosion resistance to iron and steel components. This process involves two primary stages: zinc electroplating, often from a potassium chloride-based bath, followed by a chromate conversion coating. This supplementary chromate layer provides significantly enhanced durability and a distinctive finish.[1][2][3][4]

This finishing technique is vital in industries such as automotive, aerospace, construction, and electronics for protecting fasteners, hardware, and various metal parts from environmental degradation.[5][6] The process is standardized by specifications like ASTM B633, which outlines requirements for coating thickness and corrosion performance.[2][5][6][7][8]

## **Stage 1: Potassium Chloride Zinc Electroplating**

The initial step is the electrodeposition of a zinc layer onto a steel or iron substrate. Modern acid zinc plating baths commonly utilize potassium chloride (KCl) as the primary conducting salt.[9][10]

Role of Key Components in the Bath:

 Zinc Chloride (ZnCl<sub>2</sub>): Serves as the source of zinc ions that are reduced at the cathode to form the metallic zinc coating.



- Potassium Chloride (KCI): Acts as the main conducting salt, facilitating the flow of electric current through the electrolyte. It allows for high plating efficiency and produces bright, ductile zinc deposits.[9][10] Potassium-based baths are generally less corrosive than older ammonium-based systems.[9]
- Boric Acid (H<sub>3</sub>BO<sub>3</sub>): Functions as a buffering agent to stabilize the pH of the solution in the range of 4.5 to 5.5, which is crucial for achieving a consistent and high-quality coating.[10]
- Additives (Brighteners/Carriers): Proprietary organic additives are essential to refine the grain structure of the zinc deposit, resulting in a bright, level, and aesthetically pleasing finish.[3][10]

# **Stage 2: Chromate Conversion Coating**

After zinc plating, a chromate conversion coating is applied by immersing the part in an acidic solution containing hexavalent chromium compounds, such as potassium dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>) or sodium dichromate.[3][11][12] This is not an electrolytic process but a chemical reaction between the zinc surface and the solution.[13]

Mechanism and Role: The acidic chromate solution attacks the zinc surface, causing a small amount of zinc to dissolve. This reaction increases the pH at the metal-solution interface.[11] This localized pH shift causes the precipitation of a complex, gelatinous film composed of trivalent chromium (Cr(III)) compounds, hexavalent chromium (Cr(VI)) compounds, and zinc compounds.[1][11][14]

- Trivalent Chromium (Cr(III)): Forms an insoluble, hard matrix (like chromium hydroxide) that provides a physical barrier against corrosion.[3][11]
- Hexavalent Chromium (Cr(VI)): A portion of the hexavalent chromium is trapped within the
  coating. These soluble Cr(VI) ions provide a "self-healing" property. If the coating is
  scratched, the Cr(VI) ions can migrate to the damaged area and re-passivate the exposed
  zinc, inhibiting corrosion.[3][15]

The resulting chromate film is typically very thin (around 150-350 nm) and can be produced in various colors (clear/blue, yellow, olive drab, black), with darker colors generally indicating greater corrosion resistance.[11][12]



## **Data Presentation: Corrosion Resistance**

The corrosion resistance of zinc-plated components with supplementary chromate coatings is commonly evaluated using the neutral salt spray test (ASTM B117). The performance is measured in hours until the appearance of "white rust" (zinc corrosion products) or "red rust" (iron/steel substrate corrosion). The required performance varies by coating thickness and type of chromate finish as specified in ASTM B633.[2][16]

ASTM B633 Type	Supplementary Finish Description	Minimum Salt Spray Hours to White Corrosion	Service Condition (Typical)
Type I	As-plated (no supplementary treatment)	Not Applicable (Typically < 8 hours)	Mild indoor, dry
Type II	With colored chromate conversion coatings	96 hours	Severe (infrequent wetting)
Type III	With colorless chromate conversion coatings	12 hours	Moderate (occasional condensation)
Type V	With colorless passivate (trivalent)	72 hours	Severe
Type VI	With colored passivate (trivalent)	120 hours	Very Severe (harsh conditions)
(Data sourced from ASTM B633 specifications)[2][16]			

# **Experimental Protocols**

The following protocols provide a generalized methodology for zinc plating from a potassium chloride bath followed by a yellow chromate conversion coating.

# **Protocol 1: Substrate Preparation**



Proper surface preparation is critical for coating adhesion and quality.

- Alkaline Degreasing: Immerse the steel/iron part in an alkaline cleaning solution at 60-80°C for 5-15 minutes to remove oils, grease, and other organic contaminants.
- Rinsing: Thoroughly rinse the part in running cold water to remove all traces of the alkaline cleaner.
- Acid Pickling: Immerse the part in a solution of 5-15% hydrochloric acid or sulfuric acid at room temperature for 1-5 minutes to remove rust and scale.
- Rinsing: Rinse thoroughly in running cold water to remove all acid residues.

# **Protocol 2: Potassium Chloride Zinc Electroplating**

- Bath Preparation: Prepare the electrolyte by dissolving the following components in deionized water. It is recommended to dissolve salts in about two-thirds of the final volume of hot water, then add proprietary agents, and finally dilute to the final volume.[17]
  - o Zinc Chloride (ZnCl2): 30-70 g/L
  - Potassium Chloride (KCl): 150-220 g/L[10][18]
  - Boric Acid (H<sub>3</sub>BO<sub>3</sub>): 25-35 g/L[10][19]
  - Proprietary Brighteners/Additives: As per manufacturer's specifications.
- Operating Conditions:
  - pH: Adjust and maintain the pH between 4.8 and 5.6 using hydrochloric acid or potassium hydroxide.[4][19]
  - Temperature: 20-40°C.
  - Cathode Current Density: 1-5 A/dm<sup>2</sup>.
  - Anodes: Use pure zinc slab anodes.
  - Agitation: Mild mechanical or air agitation is recommended.



- · Electroplating Procedure:
  - Submerge the prepared part (cathode) and zinc anodes into the plating bath.
  - Apply direct current at the specified density for a duration calculated to achieve the desired coating thickness (e.g., 8-12 μm).
  - After plating, remove the part and proceed immediately to rinsing.
- Post-Plating Rinsing:
  - Rinse thoroughly in running cold water.
  - A brief dip (1-2 seconds) in a dilute nitric acid solution (0.5%) can be used to activate the surface for chromating.[20]
  - Rinse again in cold water.

## **Protocol 3: Chromate Conversion Coating (Yellow)**

- Bath Preparation: Prepare the chromating solution. A classic formulation (Cronak process) is as follows.[12] Caution: Hexavalent chromium compounds are carcinogenic and highly toxic. Handle with extreme care, using appropriate personal protective equipment in a well-ventilated area.
  - Sodium Dichromate (Na<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub> · 2H<sub>2</sub>O): 180-200 g/L
  - Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>): 6 mL/L
  - Alternatively, a potassium dichromate solution can be used.[20][21] A formulation for a golden chromate coating includes:
    - Potassium Dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>): 125-150 g/L
    - Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>): 20-25 g/L
- Operating Conditions:
  - Temperature: Room temperature (18-25°C).[20]



o pH: 1.2-1.6.

Agitation: Mild agitation.

#### • Coating Procedure:

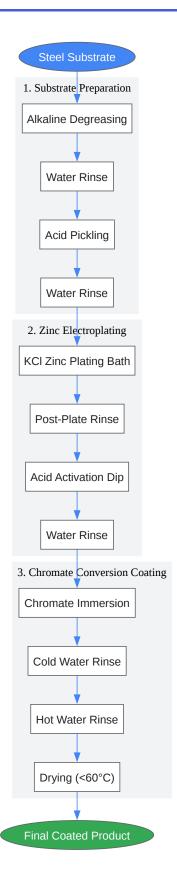
- Immerse the freshly plated and rinsed part into the chromate solution.
- Immersion time is typically short, from 10 seconds to 2 minutes, depending on the desired color and corrosion resistance.[12][21][22] A typical immersion time is around 1 minute.
   [20]

#### Post-Treatment:

- Remove the part from the chromating bath.
- Rinse thoroughly in cold running water. Rinsing time should be kept short to avoid dissolving the soluble hexavalent chromium from the fresh coating.
- Final rinse in hot water (not exceeding 60°C) to aid in drying.
- Dry the part using warm, oil-free compressed air or in an oven at a temperature below
   60°C. The coating is soft when first applied and hardens upon drying over 24 hours.[12]

# **Mandatory Visualizations**

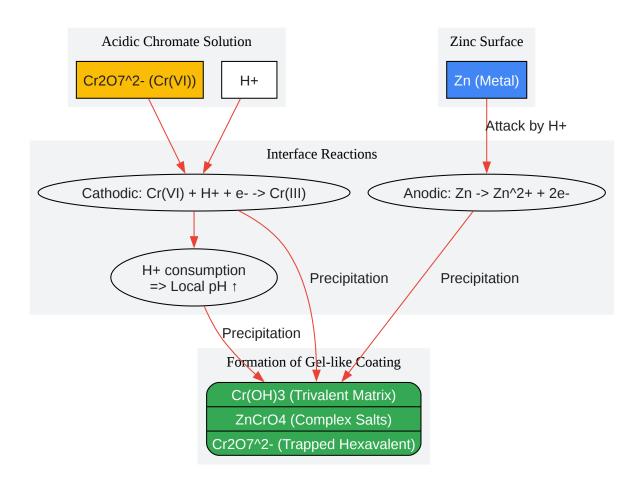




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Caption: Experimental workflow for zinc plating and chromate conversion coating.





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Caption: Simplified mechanism of chromate conversion coating on a zinc surface.

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## Methodological & Application





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- To cite this document: BenchChem. [Application Notes: The Role of Potassium and Chromates in Zinc Electroplating Processes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12672255#role-of-potassium-zinc-chromate-in-electroplating-processes]



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